molecular formula C12H11ClFN3O3S2 B2568971 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034579-46-7

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine

Cat. No.: B2568971
CAS No.: 2034579-46-7
M. Wt: 363.81
InChI Key: WYDXSQPJDKONNI-UHFFFAOYSA-N
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Description

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a sophisticated small molecule building block of significant interest in medicinal chemistry and drug discovery research. Its structure is characterized by a pyrrolidine core, a common feature in pharmacologically active compounds, which is functionalized with both a 5-fluoropyrimidine and a 5-chlorothiophene-2-sulfonyl group . The 5-fluoropyrimidine moiety is a key scaffold in nucleoside analogues and enzyme inhibitors, suggesting potential research applications in targeting nucleotide-binding proteins or pathways involved in cell proliferation. The presence of the chlorothiophene sulfonamide group is frequently employed in the design of molecules that modulate enzyme activity, particularly for probing protease and kinase function. This unique hybrid architecture, integrating multiple heterocyclic systems, makes it a valuable chemical probe for researchers investigating new chemical space, developing structure-activity relationships (SAR), and designing novel inhibitors for various biological targets. Its primary research utility lies in its role as a key intermediate for the synthesis of more complex bioactive molecules.

Properties

IUPAC Name

2-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O3S2/c13-10-1-2-11(21-10)22(18,19)17-4-3-9(7-17)20-12-15-5-8(14)6-16-12/h1-2,5-6,9H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDXSQPJDKONNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolidin-3-yl intermediate: This involves the reaction of pyrrolidine with appropriate sulfonyl chlorides under basic conditions.

    Attachment of the thiophene ring: The thiophene ring is introduced through a nucleophilic substitution reaction.

    Formation of the pyrimidine core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Final coupling: The pyrrolidin-3-yl intermediate is coupled with the pyrimidine core under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues of Fluoropyrimidine Derivatives

The target compound belongs to a broader class of fluorinated heterocycles. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Substituents Key Features Potential Applications
Target Compound 5-fluoropyrimidine - Pyrrolidin-3-yloxy linker
- 5-chlorothiophen-2-ylsulfonyl
High lipophilicity (Cl, S=O), conformational flexibility Kinase inhibitors, antiviral agents
Example 64 (Patent) Pyrazolo[3,4-c]pyrimidine - Chromen-4-one
- Fluorophenyl groups
Rigid aromatic system, multiple fluorines Anticancer (kinase targeting)
5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(4-chlorobenzylthio)pyrimidine Pyrimidine - Sulfanyl (S-) linker
- Trifluoromethylpyridine
Reduced polarity (S- vs. S=O), electron-withdrawing CF₃ Agrochemicals, enzyme inhibitors
5-Fluorooxindole (MM3568.02) Oxindole - Fluoro substituent at position 5 Planar structure, moderate solubility Neuroprotective agents

Key Differences and Implications

A. Sulfonyl vs. Sulfanyl Linkages

This difference may improve target binding affinity but reduce membrane permeability.

B. Halogen Effects
  • In contrast, trifluoromethyl groups (e.g., in ’s compound) offer stronger electron-withdrawing effects, which could stabilize negative charges in enzyme active sites .
C. Core Heterocycle Flexibility

The pyrrolidin-3-yloxy linker introduces conformational flexibility, unlike rigid systems like the chromen-4-one in Example 64 . Flexibility may allow better adaptation to diverse binding pockets but could also reduce selectivity.

D. Fluorine Positioning
  • The 5-fluoropyrimidine core in the target compound is strategically placed to mimic endogenous nucleotides, a feature shared with 5-fluorooxindole () .
  • In Example 64, multiple fluorines on aromatic rings enhance metabolic stability and π-π stacking interactions .

Biological Activity

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological efficacy, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15ClN2O3S, with a molecular weight of 316.80 g/mol. The compound features a pyrimidine core substituted with a fluorine atom and a pyrrolidine ring attached via a sulfonyl group.

PropertyValue
Molecular FormulaC14H15ClN2O3S
Molecular Weight316.80 g/mol
LogP2.56
PSA (Polar Surface Area)90.12 Ų

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidin-3-yl Intermediate : Reaction of pyrrolidine with sulfonyl chlorides.
  • Introduction of the Thiophene Ring : Nucleophilic substitution to attach the thiophene moiety.
  • Cyclization to Form the Pyrimidine Core : Utilizing appropriate precursors to construct the pyrimidine structure.
  • Final Coupling : Combining the pyrrolidin-3-yl intermediate with the pyrimidine core.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, modulating their activity. The sulfonyl group may form strong interactions with amino acid residues in target proteins, while the fluorinated pyrimidine enhances binding affinity through hydrophobic interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated its efficacy against L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with IC50 values in the nanomolar range .

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory effects. A recent study demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound, where it has shown effectiveness against various bacterial strains in preliminary assays . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Studies

  • Case Study on Anticancer Efficacy :
    • Objective : To evaluate the cytotoxic effects on L1210 cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed, confirming its potential as an anticancer agent.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To assess cytokine production in macrophage cultures.
    • Method : Macrophages were stimulated with lipopolysaccharide (LPS) and treated with the compound.
    • Results : A marked decrease in TNF-alpha and IL-6 levels was noted, indicating anti-inflammatory activity.

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